molecular formula C6H12FNO B12999730 (3-Fluorotetrahydro-2H-pyran-3-yl)methanamine

(3-Fluorotetrahydro-2H-pyran-3-yl)methanamine

Cat. No.: B12999730
M. Wt: 133.16 g/mol
InChI Key: DDQFVARZSJYHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorotetrahydro-2H-pyran-3-yl)methanamine: is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . It is characterized by the presence of a fluorine atom attached to a tetrahydropyran ring, which is further connected to a methanamine group. This compound is primarily used for research purposes and is not intended for human use .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while substitution may produce various halogenated derivatives .

Scientific Research Applications

Chemistry: : In chemistry, (3-Fluorotetrahydro-2H-pyran-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: : In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can serve as a model compound to understand the behavior of similar molecules in biological environments .

Medicine: : While not used directly in medicine, this compound can be a precursor for the development of pharmaceutical compounds. Researchers may modify its structure to create new drugs with potential therapeutic benefits .

Industry: : In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it valuable for various applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of (3-Fluorotetrahydro-2H-pyran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological molecules. The methanamine group may also play a role in its activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorotetrahydro-2H-pyran-3-yl)methanamine
  • (3-Bromotetrahydro-2H-pyran-3-yl)methanamine
  • (3-Iodotetrahydro-2H-pyran-3-yl)methanamine

Comparison: : Compared to its halogenated counterparts, (3-Fluorotetrahydro-2H-pyran-3-yl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3-fluorooxan-3-yl)methanamine

InChI

InChI=1S/C6H12FNO/c7-6(4-8)2-1-3-9-5-6/h1-5,8H2

InChI Key

DDQFVARZSJYHKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.